8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a benzoyl group at position 8 and a 4-methylbenzyl substituent at position 2.
Properties
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-16-4-6-17(7-5-16)15-27-22(29)24(25-23(27)30)10-12-26(13-11-24)21(28)18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWMTXIDCIBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazaspiro framework.
- A benzoyl group with methoxy substitutions.
- A methylphenyl substituent.
Its molecular formula is with a molecular weight of approximately 423.49 g/mol. The structural uniqueness is believed to contribute to its biological activity.
Research indicates that compounds within the triazaspiro[4.5]decane class may interact with specific molecular targets such as:
- Mitochondrial permeability transition pore (mPTP) : These compounds inhibit mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI) and other ischemic conditions .
- ATP Synthase c Subunit : The interaction with this enzyme suggests potential cardioprotective effects by modulating ATP synthesis and reducing oxidative stress associated with reperfusion injury .
In Vitro Studies
-
Cardioprotective Effects :
- In cellular models of myocardial injury, the compound demonstrated a significant reduction in apoptotic rates compared to controls treated with standard agents like Oligomycin A .
- The compound's ability to prevent mPTP opening was linked to its structural features that stabilize interactions with critical amino acids in the ATP synthase complex.
- Anti-inflammatory Properties :
In Vivo Studies
- Animal models have shown that treatment with this compound can significantly improve outcomes post-MI by preserving cardiac function and reducing infarct size .
Data Summary Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Cardioprotection | Reduced apoptosis in MI models | |
| mPTP inhibition | Prevented cell death | |
| Anti-inflammatory effects | Modulated cytokine release |
Case Studies
- Case Study on Myocardial Infarction :
- Inflammation Model :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in various medicinal applications due to its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a potential role in developing anticancer therapies targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Study : A study published in the Journal of Antibiotics reported that the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.
Pharmacological Applications
Beyond its anticancer and antimicrobial properties, this compound may have other pharmacological implications.
Neuroprotective Effects
Research has suggested that the compound could possess neuroprotective properties:
- Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function scores compared to control groups.
Material Science Applications
The unique structural characteristics of the compound allow for potential applications in material science.
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymers with specific functionalities:
- Data Table :
| Polymer Type | Method of Synthesis | Properties |
|---|---|---|
| Conductive Polymers | Copolymerization with conductive agents | Enhanced electrical conductivity |
| Biodegradable Polymers | Ring-opening polymerization | Eco-friendly degradation rates |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key structural elements are compared to analogs below:
Table 1: Structural Comparison of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives
Key Observations:
- Electron-Donating Groups : The target compound’s 3,4-dimethoxybenzoyl group may improve receptor binding compared to unsubstituted benzyl derivatives (e.g., ).
- Fluorine vs. Methyl : The 4-fluorophenylmethyl analog () likely exhibits higher metabolic stability due to fluorine’s resistance to oxidation, whereas the target’s methyl group may enhance lipophilicity .
- Synthetic Challenges : Analogs with 3,5-dimethoxyphenyl groups () show lower yields (60–66%) and purity (68–90%), suggesting steric or electronic challenges absent in the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
